Cas no 55417-80-6 (6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol)

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
- 4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE
- 4-HYDROXY-6-METHYL-2-PYRIDIN-2-YLPYRIMIDINE
- 6-methyl-2-(2-pyridinyl)-4(3H)-Pyrimidinone
- 6-Methyl-2-(2-pyridinyl)-4-pyrimidinol
- 6-methyl-2-pyridin-2-yl-1H-pyrimidin-4-one
- 2-(2-Pyridyl)-6-methyl-4(3H)-pyrimidinone
- 4-Hydroxy-6-methyl-2-(pyridin-2-yl)pyrimidine
- 6-Methyl-2-(2-pyridyl)-4(3H)-pyrimidon
- 6-methyl-2-pyridin-2-yl-3H-pyrimidin-4-one
- methylpyridinylpyrimidinol
- 9F-313S
- AMY32868
- AKOS009158657
- 6-Methyl-2-pyridin-2-yl-pyrimidin-4-ol
- Z969560200
- HMS558P08
- MFCD00114146
- A870198
- 4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
- EN300-56520
- Maybridge1_006019
- SCHEMBL19690959
- J-518881
- CS-0061275
- 6-methyl-2-(pyridin-2-yl)pyrimidin-4(3h)-one
- 2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine
- 55417-80-6
- CCG-1720
- RDR 03731
- Maybridge1_006146
- SB52846
- 6-methyl-2-(pyridin-2-yl)-3H-pyrimidin-4-one
- CCG-1315
- RF 01053
- 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- CHEMBL2398435
- AKOS005071426
- HMS558J13
- DTXSID50369391
- SR-01000633084-1
- Oprea1_101319
-
- MDL: MFCD00114146
- インチ: InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
- InChIKey: DQUCWFVHSABFCW-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)C2=CC=CC=N2)O
計算された属性
- 精确分子量: 187.07500
- 同位素质量: 187.074561919 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- 分子量: 187.20
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- ゆうかいてん: 114-116°
- PSA: 58.90000
- LogP: 1.55260
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Security Information
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D546272-5g |
2-(4-Hydroxy-6-methyl-1,3-diazin-2-yl)pyridine |
55417-80-6 | 97% | 5g |
$1000 | 2023-09-01 | |
eNovation Chemicals LLC | Y1048940-1g |
4-HYDROXY-6-METHYL-2-(2-PYRIDYL)PYRIMIDINE |
55417-80-6 | 95% | 1g |
$265 | 2024-06-06 | |
TRC | M342338-50mg |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-56520-10.0g |
6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 97% | 10.0g |
$821.0 | 2023-06-27 | |
abcr | AB338879-10g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |
55417-80-6 | 95% | 10g |
€1284.80 | 2025-02-17 | |
Enamine | EN300-56520-0.25g |
6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 97% | 0.25g |
$51.0 | 2023-06-27 | |
abcr | AB338879-5 g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, 95%; . |
55417-80-6 | 95% | 5g |
€696.70 | 2023-04-26 | |
Matrix Scientific | 045825-5g |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, >95% |
55417-80-6 | >95% | 5g |
$620.00 | 2023-09-08 | |
Alichem | A029188595-1g |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol |
55417-80-6 | 95% | 1g |
$231.66 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-311259-500 mg |
6-Methyl-2-(2-pyridinyl)-4-pyrimidinol, |
55417-80-6 | 500MG |
¥1,730.00 | 2023-07-11 |
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol 関連文献
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-olに関する追加情報
Introduction to 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol (CAS No. 55417-80-6) and Its Emerging Applications in Chemical Biology
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol, identified by the chemical identifier CAS No. 55417-80-6, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine class, which is well-documented for its diverse pharmacological applications, including antiviral, anticancer, and antimicrobial agents. The presence of a methyl group at the 6-position and a pyridine substituent at the 2-position introduces specific electronic and steric characteristics that modulate its interactions with biological targets.
The structure of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol features a pyrimidine core, which is a fundamental scaffold in many bioactive molecules. The pyridine ring enhances the compound's solubility in polar environments, making it suitable for cellular uptake and interaction with intracellular targets. Furthermore, the hydroxyl group at the 4-position provides a site for further functionalization, enabling the synthesis of derivatives with enhanced biological activity. These structural features make it a promising candidate for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine derivatives. 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol has been studied for its potential role in modulating various biological pathways. One of the most compelling areas of interest is its interaction with enzymes and receptors involved in cancer progression. Preclinical studies have suggested that this compound may inhibit key enzymes such as kinases, which are often overexpressed in tumor cells. The pyridine moiety, in particular, has been shown to enhance binding affinity to these targets, potentially leading to more effective therapeutic outcomes.
Another area where 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol shows promise is in the treatment of infectious diseases. The compound's ability to disrupt viral replication cycles has been explored through various mechanisms. For instance, it may interfere with viral polymerase enzymes or inhibit the assembly of viral particles. Recent studies have highlighted its potential efficacy against RNA viruses, including those responsible for emerging infectious diseases. This makes it a valuable candidate for developing antiviral strategies.
The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol involves multi-step organic reactions that highlight the versatility of heterocyclic chemistry. The process typically begins with the condensation of malononitrile derivatives with pyridine carboxylic acid esters under controlled conditions. Subsequent functionalization steps introduce the methyl and hydroxyl groups at appropriate positions on the pyrimidine ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, ensuring that the final product is suitable for biological evaluation.
From a chemical biology perspective, 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol serves as a valuable scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify how this compound interacts with specific biological targets at an atomic level. This approach has led to the discovery of novel analogs with improved potency and selectivity. For example, modifications to the pyridine ring have been shown to enhance binding affinity to certain protein kinases without affecting off-target interactions.
The pharmacokinetic properties of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol are also critical factors in its development as a therapeutic agent. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles using both in vitro and in vivo models. The compound exhibits reasonable oral bioavailability and distributes widely throughout various tissues, suggesting potential systemic activity. Additionally, preliminary metabolic studies indicate that it is metabolized through predictable pathways, which can be leveraged to optimize its pharmacokinetic profile.
One of the most exciting developments in the field is the use of 6-Methyl-2-(pyridin-2-y l)pyrimidin -4 -ol as a lead compound for drug repurposing. By screening existing libraries of similar compounds, researchers have identified derivatives that exhibit enhanced therapeutic effects against certain diseases. This approach not only accelerates drug development but also reduces costs associated with traditional discovery methods. The success of these repurposing efforts underscores the importance of maintaining comprehensive chemical libraries for future research.
The future directions for research on 6-Methyl -2-(py ridine -2 - yl ) py rimidinin -4 - ol are numerous and exciting . Further exploration into its mechanism of action will provide deeper insights into how it interacts with biological targets . Additionally , investigating its potential use in combination therapies could lead to more effective treatment strategies . As our understanding of complex biological systems grows , compounds like this one will play an increasingly important role in addressing global health challenges .
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